molecular formula C18H17N3O B6347847 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354915-17-5

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347847
CAS No.: 1354915-17-5
M. Wt: 291.3 g/mol
InChI Key: VNQXGVRPLHAJPV-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 2-methoxyphenyl group at the 4-position and a 3-methylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: 2-methoxybenzaldehyde and 3-methylbenzaldehyde.

    Formation of Pyrimidine Ring: The aldehydes undergo a condensation reaction with guanidine to form the pyrimidine ring.

    Substitution Reactions: The pyrimidine ring is then substituted at the 4 and 6 positions with the respective phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Using large reactors to carry out the condensation and substitution reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through analytical methods like HPLC or NMR.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or nitration can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • 4-(2-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(2-Methoxyphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Uniqueness

4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activity or material properties compared to its analogs.

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXGVRPLHAJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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